molecular formula C13H18ClNO B3372199 2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide CAS No. 879319-26-3

2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide

Cat. No.: B3372199
CAS No.: 879319-26-3
M. Wt: 239.74 g/mol
InChI Key: GPHLNJCBIUGVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide (molecular formula: C₁₃H₁₈ClNO) is a chloroacetamide derivative characterized by a substituted benzyl group (4-methylphenylmethyl) and a propyl chain attached to the nitrogen atom of the acetamide backbone. Its structural features include:

  • SMILES: CCCN(CC1=CC=C(C=C1)C)C(=O)CCl
  • InChIKey: GPHLNJCBIUGVPE-UHFFFAOYSA-N . The compound’s molecular weight is 239.74 g/mol, and its structure (Figure 1) suggests moderate lipophilicity due to the 4-methylbenzyl and propyl substituents.

Properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-8-15(13(16)9-14)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHLNJCBIUGVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide typically involves the reaction of 2-chloroacetamide with 4-methylbenzylamine and propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituent Variations

Key structural analogues differ in aromatic substitution patterns and acetamide side chains:

Compound Name Molecular Formula Aromatic Substituent Acetamide Side Chain Molecular Weight (g/mol)
2-Chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide (Target) C₁₃H₁₈ClNO 4-Methylbenzyl N-Propyl 239.74
2-(4-Chlorophenyl)-N-(4-methylbenzyl)-2-(N-propylacetamido)acetamide C₂₁H₂₅ClN₂O₂ 4-Chlorophenyl + 4-Methylbenzyl N-Propyl 372.16
2-Chloro-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-propylacetamide C₁₅H₁₉ClNO₂ 5-Methoxy-THN* N-Propyl 280.77
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 3-Methylphenyl N-H (unsubstituted) 183.63
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-Fluorophenyl N-H (unsubstituted) 203.60

*THN = 1,2,3,4-tetrahydronaphthalenyl.
Key Observations :

  • The target compound and 2-(4-chlorophenyl)-N-(4-methylbenzyl)-...acetamide share a 4-methylbenzyl group but differ in the presence of a second aryl group (4-chlorophenyl) in the latter, increasing its molecular weight and complexity.
Physical and Chemical Property Comparison
Compound Name Melting Point (°C) Yield (%) Rf Value (Et₂O:PE = 8:2) Optical Activity ([α]D)
This compound Not reported Not reported Not reported Not reported
2-(4-Chlorophenyl)-N-(4-methylbenzyl)-...acetamide 120–122 93 0.28 Not reported
2-Chloro-N-(5-methoxy-THN)-N-propylacetamide Not reported 93 Not reported −69.8° (c = 1, MeOH)

Key Observations :

  • The target compound lacks reported physical data, but analogues with similar N-propyl chains (e.g., 2-(4-chlorophenyl)-...acetamide) exhibit high yields (93%) and moderate melting points (120–122°C) .
  • Optical activity in the 5-methoxy-THN derivative underscores the stereochemical influence of bicyclic substituents .
Crystallographic and Conformational Differences
  • Hydrogen Bonding : In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in nitro-substituted analogues . Intermolecular N–H⋯O hydrogen bonds stabilize crystal packing.
  • Dihedral Angles : In 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide, three conformers exhibit dihedral angles of 54.8°, 76.2°, and 77.5° between aromatic rings, reflecting steric and electronic effects of dichloro substituents .
  • Packing Effects : 2-Chloro-N-(4-fluorophenyl)acetamide forms intramolecular C–H⋯O interactions and intermolecular N–H⋯O bonds, dictating its solid-state arrangement .

Biological Activity

2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a chloro group, a propyl chain, and a substituted phenyl ring, which contribute to its unique chemical properties. The presence of the chloro group enhances lipophilicity, allowing for better membrane permeability, which is crucial for its biological activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It may bind to various receptors, leading to changes in cellular signaling pathways.
  • Antimicrobial Action : The structural characteristics allow it to penetrate bacterial cell membranes, affecting cell viability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various pathogens:

  • Effective against Staphylococcus aureus and methicillin-resistant strains (MRSA).
  • Moderate effectiveness against Gram-negative bacteria such as Escherichia coli .
  • Activity against fungal strains like Candida albicans has also been reported .

Anticancer Activity

The compound has shown promise in anticancer research:

  • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.
  • Specific IC50 values indicate varying degrees of potency; for example, some derivatives showed IC50 values as low as 10 µM against certain cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusEffective
Escherichia coliModerate effectiveness
Candida albicansEffective
AnticancerMCF7 (Breast Cancer)Cytotoxicity (IC50 ~10 µM)
A549 (Lung Cancer)Cytotoxicity (IC50 ~12 µM)

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of this compound, researchers treated MCF7 cells with varying concentrations of the compound. Results indicated that at concentrations above 10 µM, significant apoptosis was observed, suggesting that the compound could be a viable candidate for further development as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.